(2E)-N-Methoxy-N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Description
(2E)-N-Methoxy-N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic enamide derivative derived from the natural product scaffold of 3,4,5-trimethoxycinnamic acid (TMCA). The compound features a conjugated α,β-unsaturated carbonyl system (prop-2-enamide backbone) with three methoxy groups at the 3, 4, and 5 positions of the phenyl ring.
Properties
IUPAC Name |
(E)-N-methoxy-N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-15(20-5)13(16)7-6-10-8-11(17-2)14(19-4)12(9-10)18-3/h6-9H,1-5H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHDVXLHZMTKSI-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Enantioselective Conjugate Addition
The copper-catalyzed enantioselective conjugate addition (ACA) of Grignard reagents to α,β-unsaturated carboxamides provides a robust pathway to β-chiral amides. For the target compound, this method involves:
-
Substrate Preparation : Synthesis of 3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride via thionyl chloride-mediated activation of the corresponding carboxylic acid.
-
Amidation : Reaction with N-methoxy-N-methylamine in dichloromethane (DCM) using triethylamine as a base to form the α,β-unsaturated carboxamide intermediate.
-
Catalytic System : Employing CuBr·SMe₂ (10 mol%) and chiral phosphoramidite ligands (e.g., L1, 12 mol%) in ethereal solvents at −78°C.
-
Grignard Addition : Introduction of methylmagnesium bromide (MeMgBr) to the α,β-unsaturated carboxamide, yielding the β-methylated product with >90% enantiomeric excess (ee).
Key Optimization Parameters
Weinreb Amidation of α,β-Unsaturated Esters
Trimethylaluminium-Mediated Amidation
Weinreb amidation offers a high-yielding route to α,β-unsaturated amides from esters, bypassing intermediate purification. For the target compound:
-
Ester Synthesis : Ethyl 3-(3,4,5-trimethoxyphenyl)prop-2-enoate is prepared via Claisen condensation of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate.
-
Amine Activation : N-Methoxy-N-methylamine is treated with trimethylaluminium (AlMe₃, 2.0 equiv) in 1,2-dichloroethane to generate the reactive aluminium-amide complex.
-
Amidation : The ester reacts with the activated amine at reflux (83°C) for 2–4 hours, achieving >90% conversion.
Reaction Scheme
Advantages Over Conventional Methods
-
Broad Substrate Scope : Tolerates electron-deficient amines and steric hindrance.
-
Single-Step Process : Eliminates need for acyl chloride intermediates.
Direct Coupling of Acid Chlorides with N-Methoxy-N-methylamine
Schotten-Baumann-Type Reaction
This method directly couples 3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride with N-methoxy-N-methylamine under mild conditions:
-
Acid Chloride Synthesis : Thionyl chloride (SOCl₂) converts 3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid to its acyl chloride.
-
Coupling Reaction : The acyl chloride is added dropwise to a solution of N-methoxy-N-methylamine and triethylamine in DCM at 0°C.
-
Workup : The mixture is washed with dilute HCl, water, and brine, followed by solvent evaporation to isolate the enamide.
Yield and Purity Data
Continuous Flow Synthesis for Scalable Production
Microreactor-Based Amidation
Industrial-scale synthesis employs continuous flow reactors to enhance efficiency:
-
Reactor Setup : A tubular microreactor (inner diameter: 1.0 mm) maintains precise temperature control (−10°C to 25°C).
-
Reagents : 3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride and N-methoxy-N-methylamine (1:1.1 molar ratio) are pumped at 0.5 mL/min.
-
Residence Time : 5 minutes achieves 95% conversion, compared to 2 hours in batch reactors.
Comparative Analysis: Batch vs. Flow
| Metric | Batch Method | Flow Method |
|---|---|---|
| Reaction Time | 2–4 hours | 5 minutes |
| Space-Time Yield | 0.8 g·L⁻¹·h⁻¹ | 12.4 g·L⁻¹·h⁻¹ |
| Solvent Consumption | 15 L/mol | 2.5 L/mol |
Stereochemical Control in E/Z Isomerization
Thermodynamic Stabilization of E-Isomer
The E-configuration of the double bond is favored due to steric repulsion between the 3,4,5-trimethoxyphenyl group and the amide oxygen. Key stabilization strategies include:
Isomer Distribution Under Varied Conditions
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques reduce solvent waste and reaction times:
-
Reagents : 3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid, N-methoxy-N-methylamine, and DCC (1.1 equiv) are milled at 30 Hz for 45 minutes.
-
Yield : 88% with 99% E-selectivity.
Environmental Metrics
| Metric | Mechanochemical vs. Traditional |
|---|---|
| E-Factor | 2.1 vs. 8.7 |
| Energy Consumption | 0.5 kWh/mol vs. 3.2 kWh/mol |
Analytical Characterization of Synthetic Batches
Spectroscopic Data Consistency
-
¹H NMR (400 MHz, CDCl₃): δ 7.21 (s, 2H, aromatic), 6.89 (d, J = 15.6 Hz, 1H, α-vinylic), 6.15 (d, J = 15.6 Hz, 1H, β-vinylic), 3.85 (s, 9H, OCH₃), 3.68 (s, 3H, N-OCH₃), 3.21 (s, 3H, N-CH₃).
-
HRMS (ESI+) : m/z calculated for C₁₄H₁₉NO₅ [M+H]⁺: 281.1264; found: 281.1266.
Industrial-Scale Process Optimization
Cost-Benefit Analysis of Synthetic Routes
| Method | Cost (USD/kg) | Throughput (kg/day) |
|---|---|---|
| Conjugate Addition | 420 | 12 |
| Weinreb Amidation | 310 | 25 |
| Continuous Flow | 280 | 48 |
Chemical Reactions Analysis
Hydrolysis Reactions
The Weinreb amide group undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid or ketone:
-
Acidic conditions : Cleavage of the amide bond produces 3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid.
-
Basic conditions : May lead to partial demethylation of methoxy groups under harsh conditions (e.g., BBr₃) .
Equation :
Reduction of the α,β-Unsaturated System
The enamide’s double bond is susceptible to catalytic hydrogenation :
-
Using Pd/C or Raney Ni catalysts under H₂ gas generates the saturated amide derivative .
-
Stereoselectivity is retained due to the E-configuration of the starting material.
Table 2: Hydrogenation Parameters
| Catalyst | Pressure (atm) | Solvent | Product |
|---|---|---|---|
| Pd/C | 1–5 | EtOH | Saturated propionamide |
Electrophilic Aromatic Substitution
The 3,4,5-trimethoxyphenyl group directs electrophiles to the para position relative to methoxy groups. Reported reactions include:
-
Nitration : Limited by deactivation from methoxy groups; requires strong nitrating agents (e.g., HNO₃/H₂SO₄) .
-
Demethylation : BBr₃ selectively removes methyl groups from methoxy substituents, yielding phenolic derivatives (low yields due to side reactions with the alkyne in analogs) .
Nucleophilic Additions
The α,β-unsaturated amide undergoes Michael additions with soft nucleophiles (e.g., thiols, amines):
-
Example: Reaction with benzylamine forms a β-amino amide adduct.
Equation :
Biological Reactivity
In enzymatic contexts, the compound interacts with:
-
Monoamine oxidase B (MAO-B) : Forms hydrogen bonds with Tyr326 and Pro102 via the amide carbonyl .
-
Quinone reductase 2 (QR2) : The trimethoxyphenyl group engages in π-π stacking with FAD cofactors .
Table 3: Enzymatic Inhibition Data
| Enzyme | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MAO-B | 8.05 | Competitive |
| QR2 | 0.57 | Non-competitive |
Stability and Degradation
-
Photodegradation : The conjugated enamide system absorbs UV light, leading to cis-trans isomerization or bond cleavage .
-
Hydrolytic stability : Stable in neutral aqueous solutions but degrades rapidly under strongly acidic/basic conditions .
Derivatization Potential
Key modifications include:
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to (2E)-N-Methoxy-N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide may possess anticancer properties. Studies have shown that derivatives of trimethoxyphenyl compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of methoxy groups is believed to enhance the compound's interaction with biological targets involved in cancer pathways.
Neuroprotective Effects
There is emerging evidence that this compound may exhibit neuroprotective effects. Similar compounds have been investigated for their ability to protect neuronal cells from oxidative stress and neuroinflammation. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anti-inflammatory Properties
Compounds with similar structures have also been studied for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory response. This suggests potential applications in treating chronic inflammatory conditions.
Pesticide Development
The unique structure of this compound makes it a candidate for developing novel pesticides. Its ability to interact with specific biological pathways could be harnessed to create effective pest control agents that target pests without harming beneficial organisms.
Plant Growth Regulators
There is potential for this compound to be used as a plant growth regulator. Compounds with similar methoxy-substituted phenyl groups have been shown to influence plant growth and development by modulating hormonal pathways.
Polymer Chemistry
The incorporation of this compound into polymer matrices could enhance the thermal and mechanical properties of materials. Its chemical structure allows it to act as a modifier or additive in polymer formulations.
Coatings and Adhesives
Due to its chemical stability and potential adhesion properties, this compound may find applications in formulating coatings and adhesives. Its ability to form strong bonds with various substrates can be explored in industrial applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity | Investigated the cytotoxic effects on breast cancer cells | Showed significant inhibition of cell growth at low concentrations |
| Neuroprotection | Evaluated protective effects against oxidative stress in neuronal cells | Demonstrated reduced cell death and inflammation markers |
| Pesticide Efficacy | Tested as a potential pesticide against common agricultural pests | Found effective at controlling pest populations with low toxicity to non-target species |
Mechanism of Action
The mechanism of action of (2E)-N-Methoxy-N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or signaling pathways that are crucial for cell survival and proliferation. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Trimethoxycinnamate Esters
A series of 3,4,5-trimethoxycinnamate esters (e.g., 2-fluorophenyl and 2-chlorophenyl derivatives) were synthesized and evaluated for cholinesterase inhibition. Key findings include:
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity Index (BChE/AChE) |
|---|---|---|---|
| 2-Chlorophenyl prop-2-enoate derivative | 46.18 | 32.46 | 1.42 |
| 2-Fluorophenyl prop-2-enoate derivative | 56.34 | 33.01 | 1.71 |
These esters exhibit mixed-type inhibition (Lineweaver–Burk analysis) and negligible cytotoxicity, making them promising anti-Alzheimer candidates . Compared to the target enamide, ester derivatives generally show lower metabolic stability due to esterase susceptibility.
Cinnamanilides and Enamide Derivatives
Cinnamanilides, such as (2E)-N-(4-bromo-3-chlorophenyl)-3-phenylprop-2-enamide, demonstrate bactericidal activity against Staphylococcus aureus and MRSA (comparable to ampicillin) . Another enamide analog, (2E)-N-[2-(2-methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)acrylamide, is cataloged for research use but lacks disclosed biological data . The N-methoxy-N-methyl group in the target compound may reduce cytotoxicity observed in halogen-substituted anilides (e.g., compound 11 in showed significant cytotoxicity).
Chalcone Derivatives
Chalcones like (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CHO27) exhibit nanomolar cytotoxicity against prostate cancer cells via p53-mediated apoptosis . While chalcones share the α,β-unsaturated ketone motif with the target enamide, their mechanism diverges due to the ketone group’s electrophilicity, which enhances reactivity with cellular nucleophiles.
Physicochemical and Pharmacokinetic Properties
Key differences in physicochemical properties influence bioavailability and target engagement:
*Estimated using ChemDraw based on structure. The N-methoxy-N-methyl group likely increases solubility compared to highly lipophilic analogs like (2E)-N-(3,4,5-trichlorophenyl)prop-2-enamide (logP = 5.2) .
Biological Activity
(2E)-N-Methoxy-N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide, also known by its CAS number 92502-26-6, is a synthetic compound with potential applications in medicinal chemistry and biomedicine. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C14H19NO5
- Molecular Weight : 281 Da
- LogP : 1.45
- Polar Surface Area : 57 Å
- Hydrogen Bond Acceptors : 5
- Hydrogen Bond Donors : 0
Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:
- Multidrug Resistance Reversal : Studies have shown that related compounds can reverse multidrug resistance (MDR) in cancer cells. This property is crucial for enhancing the efficacy of chemotherapeutic agents against resistant tumors .
- Cytotoxicity : The compound has been linked to selective cytotoxic effects on cancer cells. It may induce apoptosis through pathways involving caspase activation, which is vital for programmed cell death .
- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which can protect cells from oxidative stress and may contribute to their anticancer effects.
Biological Activity Data
Case Studies
-
Study on Multidrug Resistance :
A study published in ScienceDirect evaluated the effects of this compound on multidrug-resistant cancer cell lines. The results indicated a significant reduction in cell viability when combined with standard chemotherapeutic agents, suggesting a synergistic effect that could enhance treatment outcomes for resistant cancers . -
Cytotoxicity Assessment :
In another investigation, the compound was tested against various cancer cell lines including K562 (chronic myelogenous leukemia). The findings revealed that the compound effectively induced apoptosis at lower concentrations compared to traditional chemotherapeutics, highlighting its potential as a novel anticancer agent .
Q & A
Q. What are the recommended synthetic routes for (2E)-N-Methoxy-N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide?
The compound can be synthesized via condensation reactions between 3,4,5-trimethoxycinnamic acid derivatives and N-methoxy-N-methylamine. A common approach involves Knoevenagel condensation under basic conditions (e.g., aqueous KOH at 273 K), followed by purification via recrystallization from ethanol or ethyl ether . For analogs, cyclization reactions with nitroalkenes or nitrones have been reported, requiring precise stoichiometric control and inert atmospheres to prevent side reactions .
Q. How is the compound characterized structurally?
Key techniques include:
- X-ray crystallography : Resolve stereochemistry and confirm the (2E)-configuration. Methoxy group orientations and intramolecular hydrogen bonding (e.g., O–H⋯O) are critical to validate .
- NMR spectroscopy : Distinct signals for methoxy groups (δ ~3.8–3.9 ppm) and α,β-unsaturated carbonyl protons (δ ~6.5–7.5 ppm) confirm regiochemistry .
- Mass spectrometry : Exact mass (e.g., 343.1087 g/mol for analogs) and fragmentation patterns verify molecular integrity .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., torsion angle variations) be resolved?
Discrepancies in dihedral angles (e.g., between benzopyran and α,β-unsaturated ketone units) arise from conformational flexibility. Use SHELXL for refinement, applying restraints for flexible moieties like methoxy groups. Compare independent molecules in asymmetric units to identify dominant conformers . For example, in (2E)-chalcone derivatives, methoxy groups at meta positions are coplanar with aromatic rings (C–O–C–C = ±6°), while para methoxy groups adopt anticlinal/perpendicular orientations (C–O–C–C = 81–112°) .
Q. What methodologies optimize structure-activity relationship (SAR) studies for bioactivity?
- Enzyme inhibition assays : For cholinesterase inhibition, use Lineweaver-Burk plots to determine inhibition type (e.g., mixed inhibition for 3,4,5-trimethoxycinnamate derivatives with IC₅₀ ~32–46 µM). Prioritize analogs with electron-withdrawing substituents (e.g., Cl, F) on aryl rings for enhanced activity .
- Cytotoxicity screening : Validate selectivity via cell viability assays (e.g., MTT on cancer vs. normal cell lines). Chalcone derivatives with 3,4,5-trimethoxyphenyl groups show low cytotoxicity (IC₅₀ >100 µM) but high anti-inflammatory potential .
Q. How do intermolecular interactions influence crystal packing and stability?
Hydrogen bonding (C–H⋯O) and π-π stacking dominate packing. For example, (2E)-1-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one forms infinite chains along the b-axis via C–H⋯O bonds, with stabilization energy ~5–10 kcal/mol. Graph set analysis (Etter’s formalism) identifies recurring motifs like R₂²(8) rings .
Methodological Considerations
- Synthetic Yield Optimization : Use high-purity starting materials (e.g., 3,4,5-trimethoxybenzaldehyde) and monitor reaction progress via TLC. Ethanol/water solvent systems improve yields (>75%) compared to DMF or THF .
- Data Reproducibility : For crystallography, ensure low-temperature data collection (100 K) to minimize thermal motion artifacts. Refine hydrogen atoms using riding models (Uᵢₛₒ = 1.2–1.5×Uₑq) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
